molecular formula C25H19NO2 B2679466 N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide CAS No. 330677-16-2

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide

Cat. No.: B2679466
CAS No.: 330677-16-2
M. Wt: 365.432
InChI Key: UORKNMICHFKTBX-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound consists of an acenaphthene moiety linked to a phenoxybenzamide group, which contributes to its unique chemical and biological properties.

Scientific Research Applications

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromoacetylacenaphthene.

    Intermediate Formation: The 5-bromoacetylacenaphthene is then reacted with phenoxybenzamide under reflux conditions using ethanol as the solvent.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cellular processes. For example, its antitumor activity may be attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide can be compared with other acenaphthene derivatives, such as:

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c27-25(19-11-14-21(15-12-19)28-20-6-2-1-3-7-20)26-23-16-13-18-10-9-17-5-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKNMICHFKTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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